molecular formula C16H15ClN2 B14536282 1H-Pyrazole, 5-(chloromethyl)-4,5-dihydro-1,3-diphenyl- CAS No. 62353-38-2

1H-Pyrazole, 5-(chloromethyl)-4,5-dihydro-1,3-diphenyl-

Cat. No.: B14536282
CAS No.: 62353-38-2
M. Wt: 270.75 g/mol
InChI Key: HCMJIPBCLFOZLC-UHFFFAOYSA-N
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Description

1H-Pyrazole, 5-(chloromethyl)-4,5-dihydro-1,3-diphenyl- is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole, 5-(chloromethyl)-4,5-dihydro-1,3-diphenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of hydrazine with 1,3-diketones, followed by chloromethylation. The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve catalysts to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole, 5-(chloromethyl)-4,5-dihydro-1,3-diphenyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form pyrazole oxides or reduction to yield dihydropyrazoles.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and fused ring systems, each with distinct chemical and physical properties .

Scientific Research Applications

1H-Pyrazole, 5-(chloromethyl)-4,5-dihydro-1,3-diphenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 5-(chloromethyl)-4,5-dihydro-1,3-diphenyl- involves its interaction with specific molecular targets. It can act as an inhibitor for certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include modulation of signaling cascades and interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazole, 5-(chloromethyl)-4,5-dihydro-1,3-diphenyl- is unique due to its specific substituents, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a valuable compound in research and industry .

Properties

CAS No.

62353-38-2

Molecular Formula

C16H15ClN2

Molecular Weight

270.75 g/mol

IUPAC Name

3-(chloromethyl)-2,5-diphenyl-3,4-dihydropyrazole

InChI

InChI=1S/C16H15ClN2/c17-12-15-11-16(13-7-3-1-4-8-13)18-19(15)14-9-5-2-6-10-14/h1-10,15H,11-12H2

InChI Key

HCMJIPBCLFOZLC-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)CCl

Origin of Product

United States

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